molecular formula C11H9BrN2O2 B1421357 Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1035235-11-0

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1421357
CAS No.: 1035235-11-0
M. Wt: 281.1 g/mol
InChI Key: FZYWALYUEMDSIG-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

The mode of action of these compounds typically involves binding to their target, which can alter the target’s function and lead to changes in cellular processes . The specific effects depend on the nature of the target and the compound’s chemical structure.

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability. For example, the compound’s solubility can affect its absorption and distribution, while its metabolic stability can influence its half-life in the body .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced compounds with modified bromophenyl groups.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    Methyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate: The bromine atom is positioned differently, affecting its chemical properties.

    Methyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness: Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYWALYUEMDSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676701
Record name Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035235-11-0
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2-bromophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035235-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(2-bromophenyl)-2,4-dioxobutanoate (540 mg, 0.0019 mol) in AcOH (4 mL) was added hydrazine monohydrate (67 mg, 0.00208 mol). The reaction mixture was allowed to stir at 130° C. overnight and then concentrated. The residue was dissolved in EtOAc, washed with aq. NaHCO3 and brine, dried over Na2SO4, filtered and concentrated to give methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate (0.516 g, 97%) as a white solid. LCMS: (FA) ES+ 283.2, ES-281.2.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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